S-Pentyl pentane-1-sulfonothioate
Description
S-Pentyl pentane-1-sulfonothioate is a sulfonothioate ester characterized by a pentyl group attached to the sulfur atom of a sulfonothioate moiety (R-S-SO₂-O-R'). Sulfonothioates are notable for their role in stabilizing metal nanoparticles (e.g., palladium nanoparticles, PdNPs) and serving as intermediates in organosulfur chemistry . The pentyl chain in such compounds influences solubility, passivation efficiency, and catalytic activity when used in nanomaterial synthesis .
Properties
CAS No. |
78630-48-5 |
|---|---|
Molecular Formula |
C10H22O2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-pentylsulfonylsulfanylpentane |
InChI |
InChI=1S/C10H22O2S2/c1-3-5-7-9-13-14(11,12)10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
PXEZIIYEJPYSSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSS(=O)(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pentyl pentane-1-sulfonothioate typically involves the reaction of pentane-1-sulfonyl chloride with pentyl thiol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
S-Pentyl pentane-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Pentyl pentane-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of S-Pentyl pentane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares S-pentyl pentane-1-sulfonothioate with structurally and functionally related compounds, including phosphonothiolates and PdNP-capping ligands, based on molecular features, stability, and applications.
Structural Analogs: Phosphonothiolates and Thiosulfate Ligands
Key analogs include:
- Methyl S-pentyl methylphosphonothiolate (C₇H₁₇O₂PS): A phosphonothiolate with a pentyl thioether group and methyl-phosphonate backbone .
- Pentyl S-2-diisopropylaminoethyl methylphosphonothiolate (C₁₄H₃₂NO₂PS): A Schedule 1A03 compound with a branched aminoethyl-phosphonothiolate structure .
- Pentanethiolate-capped PdNPs : PdNPs stabilized by constitutional isomers of pentanethiolate ligands (e.g., 1-methylbutanethiolate) .
Structural Differences :
- Backbone: this compound contains a sulfonothioate group (-SO₂-S-), whereas phosphonothiolates feature a phosphorus center (-PO₂-S-) .
- Substituents: The pentyl group in S-pentyl sulfonothioate is analogous to ligands in PdNP systems but differs in bonding (thioether vs. thiosulfate) .
Ligand Efficiency in Nanoparticle Stabilization
Data from PdNP synthesis (Table 1) highlights the role of pentyl-containing ligands in nanoparticle stability:
| Ligand Type | Core Size (nm) | Ligand Content (wt%) | Stability in Organic Solvents | Catalytic Activity Variability |
|---|---|---|---|---|
| 1-Methylbutanethiolate (PdNPα) | 2.6–2.9 | 21–25 | Moderate (domains observed) | High (due to size dispersity) |
| Linear Pentanethiolate | 2.6–2.9 | 21–25 | High | Low |
Key Findings :
- Short alkyl chains (e.g., pentyl) require higher ligand ratios (3:1 thiosulfate:Pd) for effective passivation .
- Branched isomers (e.g., 1-methylbutanethiolate) reduce stability, leading to nanoparticle aggregation .
Molecular and Physical Properties
Comparative molecular data (Table 2):
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound (inferred) | C₁₀H₂₂O₂S₂ | 238.4 | Linear pentyl, sulfonothioate | Nanoparticle stabilization |
| Methyl S-pentyl methylphosphonothiolate | C₇H₁₇O₂PS | 204.3 | Pentyl thioether, methyl-PO₂ | Chemical warfare analogs |
| Pentyl S-2-diisopropylaminoethyl methylphosphonothiolate | C₁₄H₃₂NO₂PS | 325.5 | Branched aminoethyl, pentyl | Schedule 1A03 regulated agent |
Observations :
- Molecular Weight: Sulfonothioates are lighter than phosphonothiolates due to the absence of a phosphorus atom .
- Solubility : Linear pentyl chains enhance organic solubility compared to branched analogs, as seen in PdNP systems .
Stability and Reactivity
- Thermal Stability: Phosphonothiolates decompose at ~200–300°C, while sulfonothioates may exhibit lower thermal stability due to weaker S-S bonds .
- Chemical Reactivity: Sulfonothioates are more hydrolytically labile than phosphonothiolates, which resist hydrolysis under mild conditions .
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